molecular formula C7H6ClN5 B344529 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine CAS No. 168893-69-4

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B344529
CAS No.: 168893-69-4
M. Wt: 195.61g/mol
InChI Key: DACLQJIAJKLAIQ-UHFFFAOYSA-N
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Description

The core 1,2,4-triazole scaffold is recognized in medicinal chemistry for its diverse pharmacological potential, with derivatives demonstrating notable antimicrobial, antifungal, and antitubercular activities in research settings . This specific compound, 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine, integrates a chloropyridine moiety with the 1,2,4-triazol-3-amine structure, a framework known to interact with various biological targets. Researchers investigate such hybrids for developing novel therapeutic agents, particularly against drug-resistant pathogens . The precise mechanism of action for this molecule is an active area of investigation, but related 1,2,4-triazole compounds have been shown to inhibit enzymes like cytochrome P450-dependent lanosterol 14α-demethylase in fungi or undergo bioactivation by bacterial nitroreductases, leading to bactericidal effects . This compound is intended for research use only, specifically for in vitro assay development and hit-to-lead optimization campaigns in early drug discovery.

Properties

IUPAC Name

5-(5-chloropyridin-2-yl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLQJIAJKLAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Precursors

A widely adopted approach involves the cyclization of thiosemicarbazide intermediates derived from 5-chloro-2-pyridinyl carbonyl compounds. For example, treatment of 5-chloro-2-pyridinecarboximidamide with hydrazine hydrate under reflux conditions facilitates triazole ring formation via intramolecular cyclization. This method mirrors protocols used for analogous triazol-3-amine derivatives, where dimethyl N-cyanoiminodithiocarbonate serves as a key reagent to generate intermediate thiourea derivatives.

Reaction Conditions:

  • Solvent: Anhydrous ethanol or acetonitrile

  • Temperature: 80–100°C (reflux)

  • Time: 6–16 hours

  • Yield: 54–66% (based on analogous reactions)

Two-Step Functionalization of Pyridine Scaffolds

An alternative route involves sequential modifications of pre-functionalized pyridine derivatives:

  • Chlorination: Introduction of chlorine at the 5-position of 2-aminopyridine using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Triazole Annulation: Reaction of 2-amino-5-chloropyridine with cyanamide derivatives under basic conditions to form the triazole ring.

This method benefits from commercially available starting materials but requires stringent control over reaction stoichiometry to avoid over-chlorination.

Optimization of Reaction Parameters

Solvent and Base Selection

Optimal yields are achieved in polar aprotic solvents (e.g., DMF, acetonitrile) with anhydrous potassium carbonate as a base, which minimizes side reactions such as hydrolysis of intermediate nitriles. For instance, in the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, acetonitrile provided superior solubility for both reactants and intermediates compared to ethanol.

Temperature and Time Dependencies

Prolonged reflux (7–16 hours) is critical for complete cyclization, as evidenced by NMR monitoring of reaction progress. Lower temperatures (<70°C) result in incomplete ring closure, while excessive heating (>110°C) promotes decomposition of the triazole amine group.

Purification and Characterization

Isolation Techniques

Crude products are typically isolated via acid-base workup:

  • Precipitation: Adjusting pH to 6–7 with dilute HCl precipitates the target compound.

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystals suitable for X-ray diffraction.

Spectroscopic Validation

Key characterization data from analogous compounds include:

Spectrum Critical Peaks Functional Group Assignment
¹H-NMR δ 8.91 (s, 1H)H-2 pyridine
δ 6.05–7.28 (m, 3H)Pyridine and aromatic protons
IR 3438–3329 cm⁻¹N-H stretch (amine)
1585–1611 cm⁻¹C=N/C=C stretch (triazole and pyridine)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems enhances scalability. For example, microreactors enable precise control over exothermic cyclization steps, reducing byproduct formation. Pilot studies on similar triazolopyrimidines demonstrate a 20% yield increase in flow versus batch.

Green Chemistry Metrics

Solvent recovery systems and catalytic reagent reuse align with sustainability goals. Ethanol, a common solvent, achieves >90% recovery rates via fractional distillation in large-scale setups.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways may yield 1,3,4-triazole isomers. Employing bulky directing groups (e.g., sulfonamides) on the pyridine ring favors the desired 1,2,4-triazole configuration.

Stability of Amine Functionality

The primary amine group is prone to oxidation during storage. Formulating the compound as a hydrochloride salt improves shelf life, with <5% degradation observed over 12 months under inert atmospheres.

Comparative Analysis of Methodologies

The table below contrasts two dominant synthetic approaches:

Parameter Cyclocondensation Route Stepwise Functionalization
Starting Material 5-Chloro-2-pyridinecarboximidamide2-Aminopyridine
Reaction Steps 12
Overall Yield 60–66%45–50%
Purity (HPLC) >98%95–97%
Scalability ModerateHigh

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents with potential therapeutic effects. Notably, it has been investigated for its anticancer , antimicrobial , and anti-inflammatory properties.

Case Study: Anticancer Activity

Research indicates that derivatives of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine exhibit significant inhibition of cancer cell proliferation. For example, studies have shown that certain triazole derivatives can inhibit specific enzymes involved in cancer progression, leading to reduced tumor growth in vitro and in vivo models .

Biological Research

In biological studies, this compound acts as a probe to investigate enzyme functions and receptor interactions. Its role in neuroprotection has been particularly noted.

Case Study: Neuroprotective Agents

A study focused on optimizing α-synuclein aggregation inhibitors identified compounds based on the triazole framework that demonstrated protective effects against neurotoxicity associated with Parkinson's disease. These compounds were shown to reduce α-synuclein aggregation and improve motor function in animal models treated with neurotoxins .

Materials Science

The unique chemical properties of this compound make it valuable in the development of advanced materials. It is utilized in creating polymers and coatings that require specific chemical stability and durability.

Application Example: Coatings

Research has indicated that incorporating triazole compounds into polymer matrices can enhance their thermal stability and resistance to environmental degradation. This application is particularly beneficial for outdoor materials exposed to harsh conditions.

Industrial Applications

In the industrial sector, this compound is instrumental in synthesizing agrochemicals and other chemicals used in various manufacturing processes.

Application Example: Agrochemicals

The synthesis of agrochemical products often involves intermediates derived from this compound. Its derivatives have been tested for efficacy against pests and diseases affecting crops, demonstrating promising results in enhancing agricultural productivity .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Biological ResearchNeuroprotective agentsReduced α-synuclein aggregation
Materials ScienceAdvanced coatingsEnhanced thermal stability
Industrial ApplicationsAgrochemical synthesisEfficacy against agricultural pests

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and applications:

Compound Name Substituent(s) CAS Number Molecular Weight (g/mol) Key Applications/Properties Reference
5-(5-Chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine 5-chloro-2-pyridinyl at C5, NH₂ at C3 - - Presumed bioactivity (inferred from analogues)
Amitrole (1H-1,2,4-Triazol-3-amine) None (parent triazolamine) 61-82-5 84.08 Herbicide (U011 hazardous waste)
5-(4-tert-Butylphenyl)-4H-1,2,4-triazol-3-amine 4-tert-butylphenyl at C5 20586-97-4 231.30 Research intermediate
5-[4-(4-Fluorophenyl)piperazino]-1H-1,2,4-triazol-3-amine 4-(4-fluorophenyl)piperazinyl at C5 118630-21-0 262.29 Potential kinase inhibition
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine 4-methylpiperazinyl at C5 89292-91-1 182.23 Pharmaceutical research
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 3-bromophenyl at C5 1228014-23-0 242.09 Chemical synthesis intermediate

Key Research Findings

  • Phytocidal Activity : Triazolamine derivatives with aryl/heteroaryl substituents exhibit herbicidal effects, as seen in compounds synthesized via TEOF-mediated routes.
  • Structural Flexibility : Substitution at C5 with diverse groups (e.g., pyridinyl, piperazinyl, bromophenyl) allows tuning of electronic and steric properties for target-specific applications.

Biological Activity

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine (CAS Number: 168893-69-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chlorine atom and a triazole ring , which contributes to its unique chemical properties. The synthesis typically involves the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine, which is then used to form the triazole structure through standard coupling reactions .

Biological Activity Overview

This compound exhibits a wide range of biological activities:

  • Antimicrobial Properties : Studies have indicated that triazole derivatives can possess significant antibacterial and antifungal activity. The compound's structural features may enhance its interaction with microbial targets, potentially disrupting essential cellular processes .
  • Antiviral Activity : Research has shown that triazoles can inhibit viral replication. For instance, compounds similar to this compound have demonstrated efficacy against various viruses by targeting viral enzymes and proteins essential for replication .
  • Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Mechanistic studies suggest it may interfere with specific signaling pathways involved in tumor growth, although more detailed studies are required to elucidate its efficacy in vivo .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways or cellular signaling. For example, it could inhibit enzymes that are critical for cancer cell survival or viral replication .
  • Receptor Interaction : Its structure allows it to bind to specific receptors or proteins within cells, modulating their activity and influencing cellular responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntiviralEffective against influenza viruses
AnticancerInhibition of tumor cell proliferation

Case Study: Antiviral Activity Against Influenza

In a study assessing antiviral compounds against influenza viruses, derivatives similar to this compound were evaluated for their ability to disrupt viral protein interactions. The results indicated that some compounds exhibited IC50 values in the low micromolar range, demonstrating promising antiviral activity without significant cytotoxic effects on host cells .

Q & A

Q. What are the recommended synthetic routes for 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine, and how can microwave-assisted methods improve efficiency?

A microwave-assisted green synthesis method has been validated for structurally analogous 5-pyridinyl-1,2,4-triazol-3-amines. This approach reduces reaction times (from hours to minutes) and improves yields by enhancing reaction kinetics through controlled dielectric heating. Key steps include cyclocondensation of hydrazine derivatives with nitriles or imines under microwave irradiation . For scale-up, solvent-free conditions or ionic liquids can further enhance sustainability.

Q. How should researchers characterize the molecular structure of this compound to confirm regiochemistry and purity?

Combined spectroscopic techniques are critical:

  • NMR : 1H^1H and 13C^13C NMR resolve the pyridinyl and triazole ring proton environments. The chlorine atom’s deshielding effect on adjacent pyridine protons aids in positional confirmation .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragments (e.g., loss of Cl or NH2_2 groups) .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages to rule out impurities.

Q. What tautomeric forms of this compound are possible, and how do they influence reactivity?

The triazole-3-amine moiety exhibits tautomerism between 1H-1,2,4-triazol-3-amine and 1H-1,2,4-triazol-5-amine forms. X-ray crystallography of analogous compounds reveals a planar triazole ring with minimal energy differences between tautomers (<2 kcal/mol). Tautomeric preference can affect nucleophilic reactivity at the amine group and metal coordination sites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during triazole ring formation?

Common side reactions include over-alkylation or oxidation of the amine group. Strategies:

  • Temperature Control : Maintain <100°C to prevent decomposition (observed in thermal gravimetric analysis of related triazoles) .
  • Catalytic Additives : Use Cu(I) or Zn(OAc)2_2 to accelerate cyclization while suppressing byproducts .
  • In Situ Monitoring : Employ HPLC or inline IR to detect intermediates (e.g., hydrazones) and adjust stoichiometry dynamically .

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from dynamic tautomerism in solution versus static solid-state structures. For example:

  • NMR vs. XRD : Solution-state NMR may average tautomeric signals, while XRD locks a single form. To resolve, perform variable-temperature NMR or DFT calculations to map energy barriers between tautomers .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways?

  • Hydrolytic Stability : Conduct pH-dependent studies (pH 3–9) at 25–50°C. Monitor Cl^- release via ion chromatography to track pyridine ring hydrolysis .
  • Photodegradation : Use UV-Vis irradiation (254–365 nm) in aqueous/organic solvents. LC-MS identifies photoproducts (e.g., dechlorinated triazoles or ring-opened species) .

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

  • Docking Studies : Target enzymes (e.g., kinases) using the triazole-amine as a hinge-binding motif. The pyridinyl-Cl group can be modified for steric or electronic complementarity .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with antibacterial or anticancer activity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals/PeaksReference
1H^1H NMRδ 8.5–8.7 (pyridine-H), δ 6.5–7.2 (triazole-H)
HRMS (ESI+)[M+H]+^+: m/z 224.0345 (C8_8H6_6ClN5_5)
IR3350 cm1^{-1} (N-H), 1600 cm1^{-1} (C=N)

Q. Table 2. Environmental Degradation Parameters

ConditionHalf-Life (Days)Major Degradants
pH 7, 25°C28Dechlorinated triazole
UV Light (254 nm)7Pyridine ring-opened fragments

Critical Research Gaps

  • Tautomer-Specific Reactivity : Few studies differentiate the reactivity of 3-amine vs. 5-amine tautomers in catalysis.
  • Ecotoxicity Data : Limited information on aquatic toxicity of chlorinated triazole byproducts.

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